molecular formula C29H24N2O5 B11138594 5-(furan-2-yl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(furan-2-yl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11138594
M. Wt: 480.5 g/mol
InChI Key: KFZXIUQXTWHRDD-RFBIWTDZSA-N
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Description

5-(FURAN-2-YL)-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes furan, pyridine, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(FURAN-2-YL)-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling through various organic reactions such as Suzuki-Miyaura coupling . The reaction conditions often involve the use of palladium catalysts, bases, and appropriate solvents to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(FURAN-2-YL)-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carbonyl groups can yield alcohol derivatives.

Scientific Research Applications

5-(FURAN-2-YL)-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(FURAN-2-YL)-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(FURAN-2-YL)-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of furan, pyridine, and pyrrolone moieties, which provide it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H24N2O5

Molecular Weight

480.5 g/mol

IUPAC Name

(4Z)-5-(furan-2-yl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H24N2O5/c1-19-4-2-5-21(16-19)18-36-23-9-7-22(8-10-23)27(32)25-26(24-6-3-15-35-24)31(29(34)28(25)33)17-20-11-13-30-14-12-20/h2-16,26,32H,17-18H2,1H3/b27-25-

InChI Key

KFZXIUQXTWHRDD-RFBIWTDZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=NC=C4)C5=CC=CO5)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=NC=C4)C5=CC=CO5)O

Origin of Product

United States

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